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molecular formula C13H8BrNO4 B8358668 2-(4-Bromo-2-nitrophenoxy)benzaldehyde

2-(4-Bromo-2-nitrophenoxy)benzaldehyde

Cat. No. B8358668
M. Wt: 322.11 g/mol
InChI Key: TYIBCZPQJOLCCF-UHFFFAOYSA-N
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Patent
US05773433

Procedure details

A mixture of 2-hydroxybenzaldehyde (16.7 g) and Al2O3 /KF (65.5 g) in DMF was heated to 120° C. under a N2 atmosphere and 4-bromo-1-fluoro-2-nitrobenzene (30 g) in DMF was added. The mixture was stirred at 120° C. for 3 hours. The precipitate was filtered off and the filtrate evaporated. The residue was purified by open column chromatography over silica gel (eluent 1: hexane/CH2Cl2 /AcOEt 8/1/1; eluent 2: CH2Cl2 /2-propanone 9/1) and the pure fractions were collected, yielding 26 g (59%) of 2-(4-bromo-2-nitrophenoxy)benzaldehyde (interm. 3). Analogously, 5-chloro-2-(2-nitrophenoxy)benzaldehyde (interm. 4) was prepared.
Quantity
16.7 g
Type
reactant
Reaction Step One
[Compound]
Name
Al2O3 KF
Quantity
65.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[Br:10][C:11]1[CH:16]=[CH:15][C:14](F)=[C:13]([N+:18]([O-:20])=[O:19])[CH:12]=1>CN(C=O)C>[Br:10][C:11]1[CH:16]=[CH:15][C:14]([O:1][C:2]2[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=2[CH:4]=[O:5])=[C:13]([N+:18]([O-:20])=[O:19])[CH:12]=1

Inputs

Step One
Name
Quantity
16.7 g
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1
Name
Al2O3 KF
Quantity
65.5 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)F)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 120° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by open column chromatography over silica gel (eluent 1: hexane/CH2Cl2 /AcOEt 8/1/1; eluent 2: CH2Cl2 /2-propanone 9/1)
CUSTOM
Type
CUSTOM
Details
the pure fractions were collected

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC(=C(OC2=C(C=O)C=CC=C2)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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